molecular formula C14H20N2O3S2 B2785721 (2,4-dimethylthiazol-5-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1705849-08-6

(2,4-dimethylthiazol-5-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No. B2785721
M. Wt: 328.45
InChI Key: XOLVAQAYOKRTLL-UHFFFAOYSA-N
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Description

(2,4-dimethylthiazol-5-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C14H20N2O3S2 and its molecular weight is 328.45. The purity is usually 95%.
BenchChem offers high-quality (2,4-dimethylthiazol-5-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,4-dimethylthiazol-5-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '(2,4-dimethylthiazol-5-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone' involves the synthesis of the thiazole ring, the azabicyclo[3.2.1]octane ring, and the subsequent coupling of the two rings to form the final compound.

Starting Materials
2-methyl-4-nitrothiazole, 2-bromo-4-methylthiazole, methylamine, sodium borohydride, 1,5-cyclooctadiene, sodium hydride, methylsulfonyl chloride, triethylamine, acetic anhydride, palladium on carbon, chloroform, methanol, diethyl ether, wate

Reaction
Step 1: Reduction of 2-methyl-4-nitrothiazole with sodium borohydride in methanol to yield 2-methyl-4-aminothiazole, Step 2: Alkylation of 2-methyl-4-aminothiazole with 2-bromo-4-methylthiazole in the presence of sodium hydride in DMF to yield 2,4-dimethylthiazole, Step 3: Reaction of 1,5-cyclooctadiene with methylamine in the presence of palladium on carbon in chloroform to yield (1R,5S)-3-aminomethyl-8-azabicyclo[3.2.1]octane, Step 4: Protection of the amine group in (1R,5S)-3-aminomethyl-8-azabicyclo[3.2.1]octane with acetic anhydride in the presence of triethylamine to yield (1R,5S)-3-acetamido-8-azabicyclo[3.2.1]octane, Step 5: Reaction of (1R,5S)-3-acetamido-8-azabicyclo[3.2.1]octane with methylsulfonyl chloride in the presence of triethylamine in DMF to yield (1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane, Step 6: Coupling of (1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane with 2,4-dimethylthiazole in the presence of triethylamine in DMF to yield the final compound '(2,4-dimethylthiazol-5-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone', Step 7: Purification of the final compound by column chromatography using a mixture of chloroform and diethyl ether as the eluent, Step 8: Recrystallization of the purified compound from a mixture of methanol and water to obtain the final product in solid form

properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S2/c1-8-13(20-9(2)15-8)14(17)16-10-4-5-11(16)7-12(6-10)21(3,18)19/h10-12H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLVAQAYOKRTLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-dimethylthiazol-5-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone

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